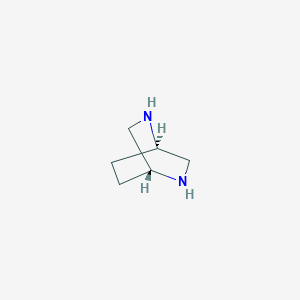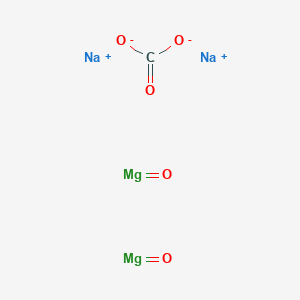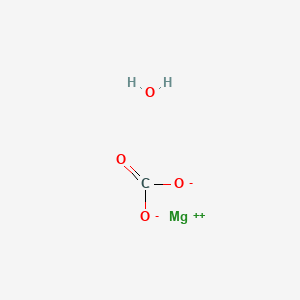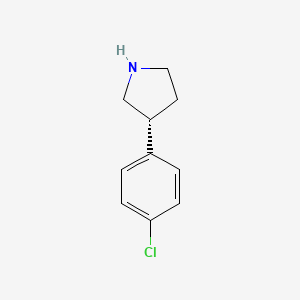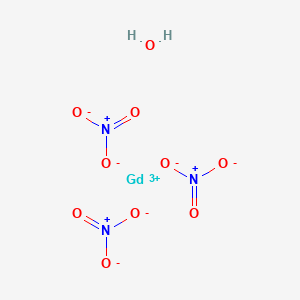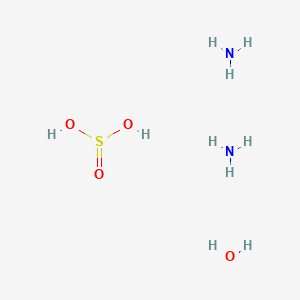
Copper tungstate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper tungstate, with the chemical formula CuWO₄, is a transition metal tungstate that belongs to the family of structurally related divalent transition metal tungstates. It is known for its unique electronic, magnetic, and optical properties, making it a material of significant interest in various scientific and industrial applications. This compound typically exhibits a triclinic crystal structure at room temperature and low pressure, and it is an important member of the wolframite-type monoclinic structure at high pressure .
准备方法
Synthetic Routes and Reaction Conditions: Copper tungstate can be synthesized through various methods, including chemical precipitation, solid-phase synthesis, and sonochemical methods. One common approach involves the reaction of copper(II) nitrate and sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of this compound nanoparticles .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sonochemical methods. This involves the use of ultrasonic waves to facilitate the reaction between copper(II) nitrate and sodium tungstate dihydrate. The process is efficient and allows for the production of this compound nanoparticles with controlled size and morphology .
化学反应分析
Types of Reactions: Copper tungstate undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. It is particularly known for its photocatalytic properties, which make it useful in environmental applications such as the degradation of organic dyes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or hydrazine.
Photocatalytic Reactions: Under ultraviolet or visible light irradiation, this compound can catalyze the degradation of organic pollutants in water.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in photocatalytic reactions, the degradation of organic dyes such as methyl orange results in the formation of simpler, less harmful compounds .
科学研究应用
Copper tungstate has a wide range of scientific research applications, including:
Biology and Medicine:
作用机制
The mechanism by which copper tungstate exerts its effects is primarily through the generation of reactive oxygen species (ROS). When exposed to light, this compound absorbs photons and generates electron-hole pairs. These pairs can then interact with water molecules to produce ROS, which are highly reactive and can degrade organic pollutants or kill microorganisms . The molecular targets and pathways involved include the disruption of cell membranes and the induction of oxidative stress responses in microorganisms .
相似化合物的比较
- Zinc tungstate (ZnWO₄)
- Manganese tungstate (MnWO₄)
- Nickel tungstate (NiWO₄)
- Cobalt tungstate (CoWO₄)
Copper tungstate stands out due to its unique combination of properties, making it a versatile material for various applications in science and industry.
属性
IUPAC Name |
copper;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4O.W/q+2;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFRENMCLHGPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-35-4 |
Source


|
| Record name | CUPRIC TUNGSTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17N000E71H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

